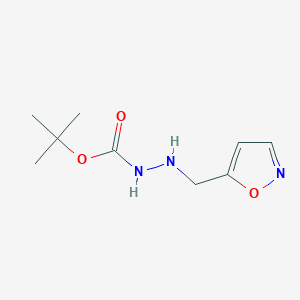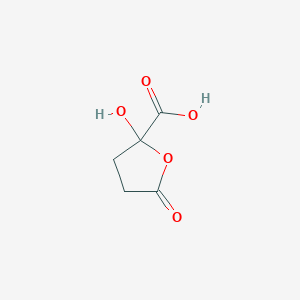
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a furan ring, a hydroxyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using metal oxide-supported ruthenium catalysts under aqueous conditions . This method is advantageous as it does not require a base and can achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of metal oxide-supported catalysts, such as magnesium oxide-supported ruthenium, is common due to their efficiency and reusability . These processes are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include metal oxide-supported catalysts and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-furandicarboxylic acid, a valuable monomer for polymer synthesis .
Applications De Recherche Scientifique
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: The compound’s derivatives have potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of bioplastics and other sustainable materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit cell survival pathways, modulate gene expression, and induce oxidative stress and DNA damage . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone: Shares a similar furan ring structure but lacks the hydroxyl and carboxylic acid groups.
5-Hydroxy-2(5H)-furanone: Similar structure with a hydroxyl group but different functional properties.
2,5-Furandicarboxylic Acid: A related compound used as a monomer for polymer synthesis.
Uniqueness
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form valuable products makes it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H6O5 |
|---|---|
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
2-hydroxy-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-2-5(9,10-3)4(7)8/h9H,1-2H2,(H,7,8) |
Clé InChI |
ARXXJCBVJBXLCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


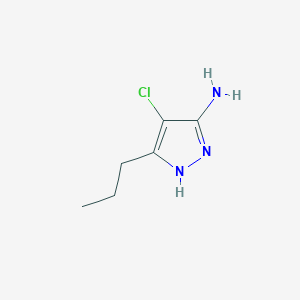
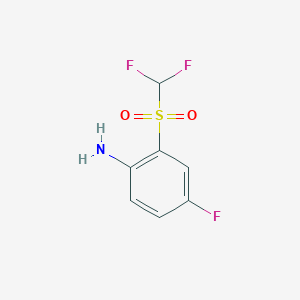
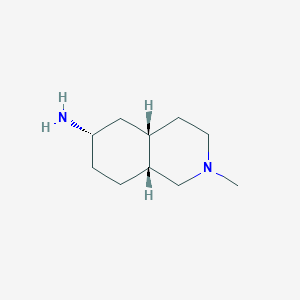

![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
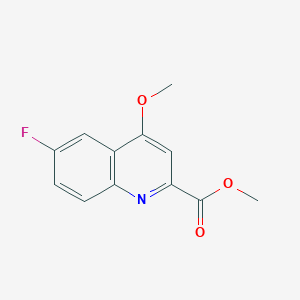
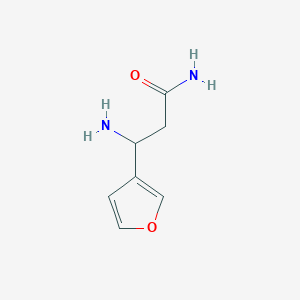
![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)

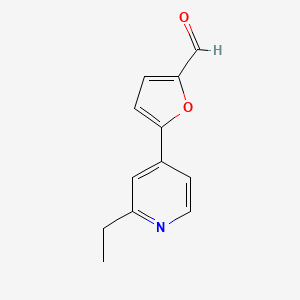
![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
